![molecular formula C25H21NO6 B5138453 1-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B5138453.png)
1-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 1-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer growth, oxidative stress, and inflammation.
Biochemical and Physiological Effects:
1-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been shown to have anti-inflammatory activities in various models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate is its potential applications in various fields such as cancer research, neuroprotection, and anti-inflammatory activities. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of 1-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its potential applications in other fields such as cardiovascular diseases and diabetes. Additionally, the development of novel derivatives of 1-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate with enhanced bioactivity and selectivity is another potential future direction.
Synthesemethoden
The synthesis of 1-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate involves the reaction of beta-alanine with 1-methyl-6-oxo-6H-benzo[c]chromene-3-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The resulting compound is then treated with benzyl chloroformate to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate has been studied for its potential applications in various fields such as cancer research, neuroprotection, and anti-inflammatory activities. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been studied for its anti-inflammatory activities in various models of inflammation.
Eigenschaften
IUPAC Name |
(1-methyl-6-oxobenzo[c]chromen-3-yl) 3-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO6/c1-16-13-18(14-21-23(16)19-9-5-6-10-20(19)24(28)32-21)31-22(27)11-12-26-25(29)30-15-17-7-3-2-4-8-17/h2-10,13-14H,11-12,15H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUCFPPWEMCSCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)OC(=O)CCNC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[6-(6-carboxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1H-benzimidazol-2-yl]phenyl}-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5138377.png)
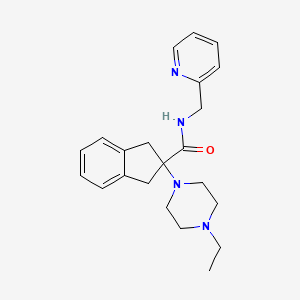
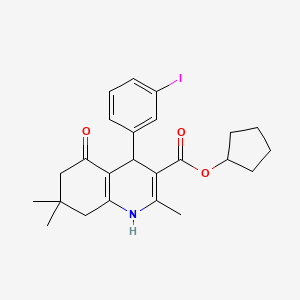

![5-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B5138408.png)
![4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B5138411.png)
![methyl 5-oxo-5-(4-{3-oxo-3-[(3-pyridinylmethyl)amino]propyl}-1-piperidinyl)pentanoate](/img/structure/B5138414.png)
![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dimethylbenzoate hydrochloride](/img/structure/B5138421.png)
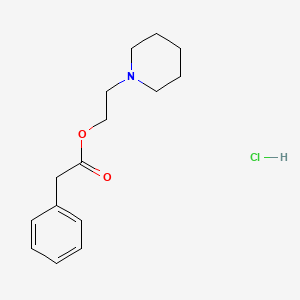
![2-propyn-1-yl 4-[(2,4-dinitrophenyl)amino]butanoate](/img/structure/B5138431.png)
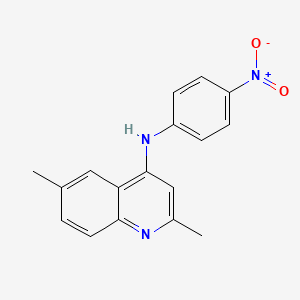
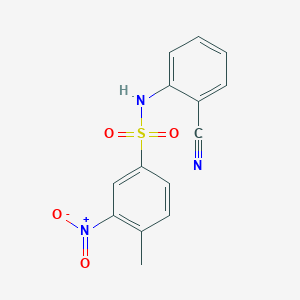
![3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide](/img/structure/B5138441.png)
![2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5138447.png)